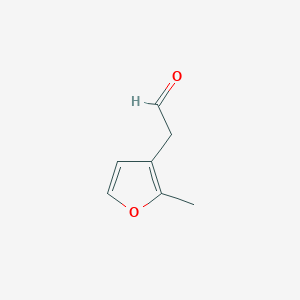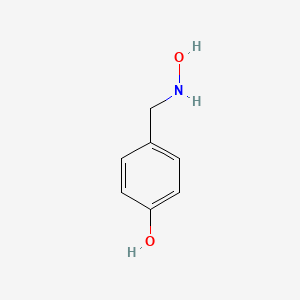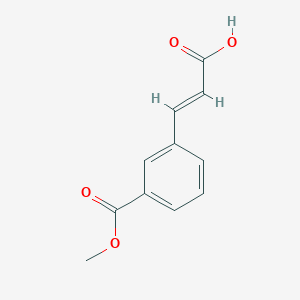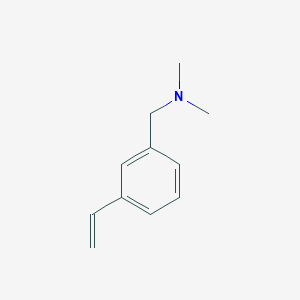
3-(2,5-Difluoro-phenyl)-propylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2,5-Difluorophenyl)propan-1-amine is an organic compound with the molecular formula C9H12F2N It is a derivative of phenylpropanamine, where the phenyl ring is substituted with two fluorine atoms at the 2 and 5 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-Difluorophenyl)propan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with 2,5-difluorobenzaldehyde.
Formation of Intermediate: The aldehyde is subjected to a reductive amination reaction with nitromethane to form 3-(2,5-difluorophenyl)-2-nitropropene.
Reduction: The nitro group is then reduced to an amine using a reducing agent such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Industrial Production Methods
In an industrial setting, the production of 3-(2,5-Difluorophenyl)propan-1-amine may involve similar steps but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial processes may employ alternative reducing agents or catalysts to improve efficiency and reduce costs.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2,5-Difluorophenyl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: Further reduction can lead to the formation of secondary or tertiary amines.
Substitution: The fluorine atoms on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas (H2) are frequently used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to substitute the fluorine atoms.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenylpropanamines.
Wissenschaftliche Forschungsanwendungen
3-(2,5-Difluorophenyl)propan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-(2,5-Difluorophenyl)propan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine atoms can enhance its binding affinity and selectivity. The compound may act as an agonist or antagonist, modulating the activity of its target proteins and influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(3,5-Difluorophenyl)propan-2-amine: Similar structure but with different substitution pattern.
3-(3,5-Difluorophenyl)propan-1-amine: Similar structure but with fluorine atoms at different positions.
Uniqueness
3-(2,5-Difluorophenyl)propan-1-amine is unique due to the specific positioning of the fluorine atoms, which can influence its chemical reactivity and biological activity. The 2,5-difluoro substitution pattern may confer distinct properties compared to other difluorophenylpropanamines, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C9H11F2N |
|---|---|
Molekulargewicht |
171.19 g/mol |
IUPAC-Name |
3-(2,5-difluorophenyl)propan-1-amine |
InChI |
InChI=1S/C9H11F2N/c10-8-3-4-9(11)7(6-8)2-1-5-12/h3-4,6H,1-2,5,12H2 |
InChI-Schlüssel |
CTJAAYMLINANCG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1F)CCCN)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


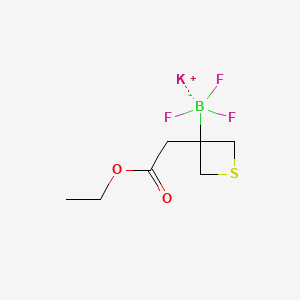
![2-{[(1-benzofuran-2-yl)methyl]amino}-N-methylacetamidehydrochloride](/img/structure/B13613886.png)
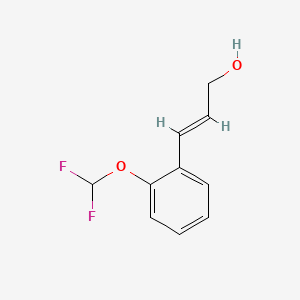
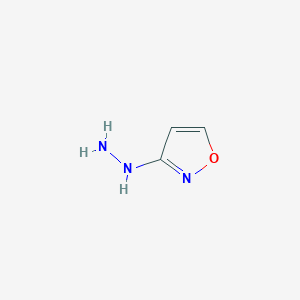
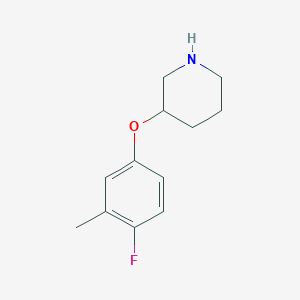


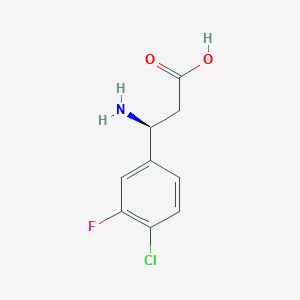
![5'-Bromo-2'-fluoro-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B13613915.png)
